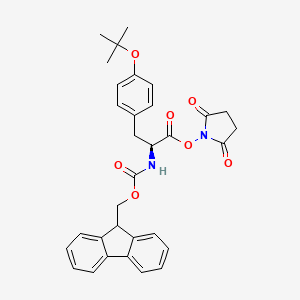

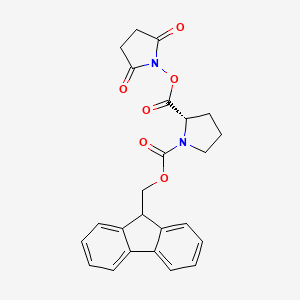

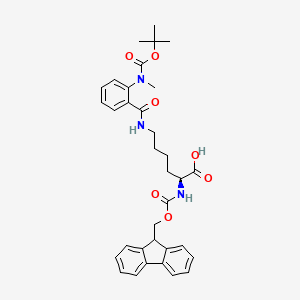

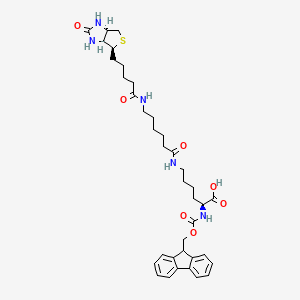

![molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5](/img/structure/B613460.png)

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a synthetic peptide derived from the amino acids phenylalanine, glycine, threonine, and proline. It is a versatile peptide that has been used in a wide range of scientific research applications. It has a number of biochemical and physiological effects and is widely used in laboratory experiments.

科学研究应用

Solid Phase Peptide Synthesis (SPPS)

“Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH” is a pseudoproline dipeptide that is used as a tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Gly-Thr dipeptide motif . This makes it a valuable tool in the synthesis of complex peptides.

Hydrogel Formation

Research has shown that Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have the ability to form hydrogels . These hydrogels are formed due to the stacking of the fluorenyl group, allowing peptides to assemble into β-sheet structures with an antiparallel orientation of the β-strands .

Biomedical Applications

Peptide-based hydrogels (PHGs), such as those formed by “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have been found to be potential materials for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid, fully supports cell adhesion, survival, and duplication .

Bioprinting Applications

The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have been proposed as scaffolds for bioprinting applications . This is due to their ability to form self-supporting hydrogels .

Peptide Material Development

The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, are used in the development of peptide materials . These materials are formed through a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

作用机制

Target of Action

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability

属性

IUPAC Name |

(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZZZZUNKUMGM-SZNDQCEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

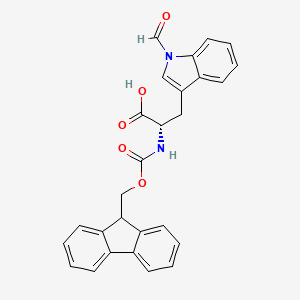

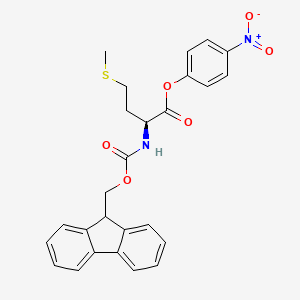

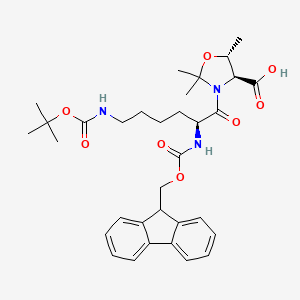

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)